(E)-5-(tert-ブトキシカルボニルアミノ)-3-ペンテノ酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild conditions.

科学的研究の応用

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and prodrugs.

Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme-substrate interactions and protein modifications.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid typically involves the protection of an amino acid with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid, often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

化学反応の分析

Types of Reactions

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present in the molecule.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Substitution: Reagents like carbodiimides (e.g., EDC, DCC) are used to facilitate amide bond formation.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amino group can engage in various biochemical interactions, including enzyme catalysis and protein binding .

類似化合物との比較

Similar Compounds

3-tert-Butoxycarbonylamino-hexanoic acid: Another Boc-protected amino acid with similar protective properties.

N-Boc-protected amino acids: A broad class of compounds used in peptide synthesis and medicinal chemistry.

Uniqueness

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is unique due to its specific structure, which includes a pentenoic acid moiety. This structure allows for additional functionalization and reactivity compared to other Boc-protected amino acids. Its ability to participate in various chemical reactions while maintaining stability under mild conditions makes it a valuable compound in synthetic and medicinal chemistry .

生物活性

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

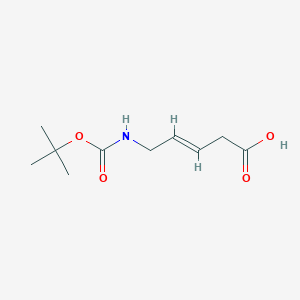

(E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a pentenoic acid backbone. The general structure can be represented as follows:

Synthesis Methods

The synthesis of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid typically involves the following steps:

- Formation of the Pentenoic Acid Backbone : Starting from readily available precursors, the pentenoic acid framework is constructed through standard organic synthesis techniques including aldol condensation.

- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected intermediate.

- Purification : The final product is purified using techniques such as column chromatography.

Mode of Action

The biological activity of (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit certain proteases, which play critical roles in various physiological processes.

- Enzyme Inhibition : The compound exhibits inhibitory effects on cysteine proteases, which are involved in protein degradation and processing. This activity can lead to significant therapeutic implications, particularly in diseases where these enzymes are overactive.

Antimicrobial Activity

Research indicates that (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in antibiotic development.

Antiparasitic Potential

The compound has also been evaluated for its antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary studies suggest that it may inhibit the growth of this parasite, highlighting its potential as a lead compound for further drug development.

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Cysteine proteases | |

| Antimicrobial | Effective against bacteria | |

| Antiparasitic | Inhibition of T. cruzi growth |

Case Studies

-

Inhibition of Cysteine Proteases :

A study demonstrated that (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid effectively inhibits cathepsin L, a cysteine protease implicated in various diseases. The compound was shown to bind irreversibly to the enzyme, leading to a significant reduction in its activity. -

Antiparasitic Activity :

In vitro assays conducted on Trypanosoma cruzi revealed that treatment with (E)-5-(tert-Butoxycarbonylamino)-3-pentenoic acid resulted in a dose-dependent decrease in parasite viability, indicating its potential as an antiparasitic agent.

特性

IUPAC Name |

(E)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-5H,6-7H2,1-3H3,(H,11,14)(H,12,13)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYZZIWHQZJFU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。